N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide is a chemical compound with the molecular formula C18H16ClF3N2O4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H16ClF3N2O4 . The SMILES string representation is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This provides a text notation for chemical structures and can be used to predict the 3D structure of the molecule.Scientific Research Applications
Chemical Synthesis and Modification
Studies on compounds with structural similarities emphasize the importance of chemical synthesis and modification techniques. For example, research on the oxidation of phenylglyoxal dihydrazones to phenyl-1,2,3-triazoles shows the potential for creating diverse chemical structures with potential applications in material science and pharmaceuticals (H. E. Khadem, M. Shaban, M. Nassr, 1970). Similarly, the study on the radiosynthesis of chloroacetanilide herbicides indicates the importance of precise chemical modifications for the development of agricultural chemicals (B. Latli, J. Casida, 1995).
Structural Analysis and Crystallography
Research on the structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide highlights the role of crystallography in understanding the molecular conformation and potential interactions of chemicals (B. Hajjem, A. Kallel, I. Svoboda, B. Baccar, 1993). This knowledge is crucial for designing drugs and materials with desired properties.
Agricultural Applications
Compounds like mefluidide demonstrate the potential of chemical agents to enhance agricultural productivity by protecting plants from stress, indicating a possible application area for similar compounds (M. Tseng, P. Li, 1984).
Antimicrobial and Antioxidant Activities
The exploration of antimicrobial and antioxidant activities in related chemical structures, such as rhodanine-3-acetic acid derivatives, provides insight into the potential biomedical applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide (M. Krátký, J. Vinšová, J. Stolaříková, 2017).
Pharmaceutical Research
The design and synthesis of novel compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for anticancer drug development highlight the importance of chemical compounds in pharmaceutical research (G. Sharma, S. Anthal, D. Geetha, et al., 2018). This suggests potential applications for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide in drug discovery and development.
Mechanism of Action
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-26-15-6-3-11(7-16(15)27-2)9-23-28-10-17(25)24-14-8-12(18(20,21)22)4-5-13(14)19/h3-9H,10H2,1-2H3,(H,24,25)/b23-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOVPACGZPRVHF-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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